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Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400

WAY-100635: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key
target in neuropharmacology. This document provides a detailed technical overview of WAY-
100635, including its chemical properties, pharmacological profile, and experimental
applications. It is intended to serve as a comprehensive resource for researchers and
professionals engaged in drug discovery and development.

Chemical Identity and Properties

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-
pyridinyl)cyclohexanecarboxamide, is a well-characterized research chemical. It is most
commonly available as a maleate salt.
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Property Value Source

N-[2-[4-(2-Methoxyphenyl)-1-
iperazinyl]ethyl]-N-2-

IUPAC Name pp. ) Yiethyl] [
pyridinylcyclohexanecarboxami
de

CAS Number 162760-96-5 (free base) [2]

634908-75-1 (maleate salt) [3]

1092679-51-0 (maleate salt) [1114]

Molecular Formula

C25H34N402 (free base)

[1]

C29H38N406 (maleate salt)

[5]

Molecular Weight

422.56 g/mol (free base)

538.64 g/mol (maleate salt)

[1]14]

Appearance

Off-white to light yellow oil

(free base)

[2]

Solid (maleate salt)

[5]

Solubility

Soluble in water to 25 mM

(maleate salt)

[4]

Chemical Structure:

l=.WAY-100635 Chemical Structure

Pharmacological Profile

WAY-100635 is a high-affinity, selective, and silent antagonist of the 5-HT1A receptor.[5] Its
"silent" antagonism indicates that it has no intrinsic agonist activity.[5] The compound displays

over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes

and other major central nervous system receptors.[5] However, it is important to note that WAY-

100635 also exhibits potent agonist activity at the dopamine D4 receptor.[1][4]

Binding Affinity and Potency
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The following tables summarize the binding affinity and functional potency of WAY-100635 at its

primary and secondary targets.

Table 1: 5-HT1A Receptor Binding Affinity and Potency

Parameter Value Species/System Source
Rat hippocampal
pIC50 8.87 PP P [1]
membranes
IC50 0.91 nM [1]
1.35 nM [5]
2.2nM Rat 5-HT1Areceptors  [1]
Ki 0.39 nM [1]
0.84 nM Rat 5-HT1A receptors [1]
PA2 9.71 [1]
Table 2: Dopamine Receptor Binding Affinity and Potency
Binding . .
Receptor L Functional Species/Sy
Affinity . EC50 (nM) Source
Subtype Activity stem
(nM)
Weak HEK 293
D2L 940 _ [11[4]
Antagonist cells
HEK 293
D3 370 [1][4]
cells
Potent HEK 293
D4.2 16 , 9.7 [1][4]
Agonist cells
Potent HEK 293
D4.4 33 _ [11[4]
Agonist cells
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Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the 5-HT1A receptor using [3H]WAY-100635 as the radioligand.

Materials:

» Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g.,
HEK293 or CHO cells) or from rat brain tissue (e.g., hippocampus).[3]

e Radioligand: [3H]WAY-100635.[3]
e Test Compound: WAY-100635 or other competing ligands.

» Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 uM
serotonin).[3]

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4.[3]

o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.[3]

« Scintillation Cocktail.[3]

o Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[3]
Procedure:

e Preparation: Prepare serial dilutions of the test compound.

e Incubation: In a 96-well plate, add the receptor source, [3H]JWAY-100635, and either the test
compound, buffer (for total binding), or the non-specific binding control. Incubate at room
temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

« Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-
soaked in 0.3% polyethyleneimine) using a cell harvester.[3]
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Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove
unbound radioligand.[3]

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the test compound
concentration to determine the IC50 value. The Ki value can then be calculated using the
Cheng-Prusoff equation.[3]

In Vivo Studies in Rodents

WAY-100635 is frequently used in preclinical in vivo studies to investigate the role of the 5-

HT1A receptor in various physiological and pathological processes.

Example Protocol: Behavioral Assessment in Rats

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][6]
Drug Preparation: WAY-100635 maleate is typically dissolved in sterile 0.9% saline.[7]

Administration: Administration is often via subcutaneous (s.c.) or intraperitoneal (i.p.)
injection.[1][7] A typical dose for 5-HT1A receptor antagonism is around 0.3-1 mg/kg.[1][7]

Behavioral Testing: Following administration, animals can be subjected to various behavioral
paradigms, such as open-field tests for motor and exploratory activity, or models of anxiety
and depression.[6][8]

Synthesis and Radiolabeling

WAY-100635 can be synthesized and radiolabeled for use in techniques like Positron Emission

Tomography (PET).

Synthesis: A common synthetic route involves the reaction of 2-[1-[4-(2-

methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide with lithium aluminum hydride.[5]
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Radiolabeling with Carbon-11: [Carbonyl-11C]WAY-100635 is a widely used PET radioligand.
[5] A one-pot synthesis involves reacting the precursor with [11C]CO2 produced by a cyclotron.
[5] This allows for the in vivo imaging and quantification of 5-HT1A receptors in the brain.[5][9]

Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signhaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to
inhibitory Gi/o proteins.[10] Its activation leads to a cascade of intracellular events that

ultimately modulate neuronal excitability.[10]
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Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay
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The following diagram illustrates the typical workflow for a competitive radioligand binding

assay.
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Caption: Radioligand binding assay workflow.

Conclusion

WAY-100635 remains an indispensable tool in neuroscience research. Its high affinity and
selectivity for the 5-HT1A receptor, coupled with its well-documented pharmacological profile,
make it an excellent probe for elucidating the role of this receptor in health and disease.
However, researchers must remain cognizant of its significant dopamine D4 receptor agonist
activity when interpreting experimental results. This guide provides a foundational
understanding of WAY-100635 to aid in the design and execution of future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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